Cas no 828-51-3 (Adamantane-1-carboxylic acid)

Adamantane-1-carboxylic acid is a rigid, polycyclic carboxylic acid derivative of adamantane, characterized by its high thermal and chemical stability due to its diamondoid structure. This compound is widely utilized in organic synthesis, pharmaceutical research, and material science, serving as a versatile building block for drug development and advanced polymers. Its unique cage-like framework enhances steric hindrance, making it valuable for modifying molecular properties in medicinal chemistry. The carboxyl group allows for further functionalization, enabling the creation of derivatives with tailored characteristics. Its crystalline nature and predictable reactivity further contribute to its utility in precision applications.
Adamantane-1-carboxylic acid structure
Adamantane-1-carboxylic acid structure
Product Name:Adamantane-1-carboxylic acid
CAS No:828-51-3
MF:C11H16O2
MW:180.243543624878
MDL:MFCD00074720
CID:40026
PubChem ID:13235
Update Time:2026-01-19

Adamantane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • Adamantane-1-carboxylic acid
    • tricyclo(3.3.1.13,7)decane-1-carboxylic acid
    • 1-Adamantan Carboxylic Acid
    • 1-Adamantanecarboxylic acid
    • 1-adamantanemethanol
    • Adamantoic Acid
    • 1-Adamantanecarboxylic
    • 1-ADAMANTOIC ACID
    • 1-adamantylmethanoic acid
    • 1-Carboxyadamantane
    • adamant-1-ylcarboxylic acid
    • adamantanecarboxylic acid
    • adamantyl-1-carboxylic acid
    • adamantylcarboxylic acid
    • RARECHEM AQ TC 1001
    • Tricyclo[3.3.1.1(3,7)]decan-1-Carboxylic acid
    • 1-Adamantanecarboxylic acid (6CI, 7CI, 8CI)
    • 1-Adamantane-1-carboxylic acid
    • 1-Adamantylcarboxylic acid
    • Adamantan-1-carboxylic acid
    • NSC 94182
    • DTXSID40870784
    • NSC94182
    • AM20090817
    • EINECS 212-584-6
    • InChI=1/C11H16O2/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H,12,13
    • W-104157
    • F3095-4882
    • adamantane 1-carboxylic acid
    • NSC 193481
    • 1-adamantanecarboxylate (AC)
    • AC-10625
    • 828-51-3
    • 2-(4-Methyl-1H-pyrazol-1-yl)propanoicacid
    • FS-2534
    • P21153
    • Tricyclo[3.3.1.13,7]decane-1-carboxylic acid
    • Tricyclo(3.3.1.1'3,7)decane-1-carboxylic acid
    • AKOS000119833
    • 1-Adamantanecarboxylic Acid (purified by sublimation)
    • Tricyclo[3.3.1.13,7]-decane-2-carboxylic acid
    • AS-14252
    • Enamine_000586
    • CHEMBL5186120
    • SCHEMBL19557168
    • CHEMBL170568
    • (3r,5r,7r)-adamantane-1-carboxylic acid
    • 1-admantanecarboxylic acid
    • 3-ADAMANTANECARBOXYLIC ACID
    • PB33810
    • NSC-94182
    • EN300-16776
    • GEO-04336
    • (3R,5S,7s)-adamantane-1-carboxylic acid
    • AKOS017344869
    • Tricyclo[3.3.1.1(3,7)-]decane-1-carboxylic acid
    • CS-W017189
    • admantane carboxylic acid
    • AKOS005198690
    • Tricyclo[3.3.1.1<3,7>]-decane-1-carboxylic acid
    • BDBM50111977
    • Labotest-bb lt00436929
    • SCHEMBL19557166
    • Oprea1_849468
    • BP-10550
    • A0742
    • BCP18124
    • tricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid
    • adamantane carboxylic acid
    • FT-0607296
    • MFCD00074720
    • 1-adamantyl carboxylic acid
    • 2-Adamantane-1-carboxylic acid
    • HMS1395K14
    • SCHEMBL12714
    • Tricyclo[3.3.1.13,7]-decane-1-carboxylic acid
    • adamantanecarboxylate
    • NS00042478
    • 1-Adamantanecarboxylic acid, 99%
    • AI3-52431
    • DS-009693
    • STK299270
    • DB-003855
    • AN-632/40971698
    • 1-adamantane carboxylic acid
    • SCHEMBL26217176
    • 1-Adamantanecarboxylic Acid; 1-Adamantane-1-carboxylic Acid; 1-Adamantylcarboxylic Acid; 1-Carboxyadamantane; NSC 94182; Tricyclo[3.3.1.13,7]decane-1-carboxylic Acid
    • MDL: MFCD00074720
    • Inchi: 1S/C11H16O2/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H,12,13)
    • InChI Key: JIMXXGFJRDUSRO-UHFFFAOYSA-N
    • SMILES: O=C(C12CC3CC(C1)CC(C3)C2)O
    • BRN: 1910637

Computed Properties

  • Exact Mass: 180.11500
  • Monoisotopic Mass: 180.11503
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 216
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 37.3

Experimental Properties

  • Color/Form: Crystallization.
  • Density: 0.9976 (rough estimate)
  • Melting Point: 173.0 to 177.0 deg-C
  • Boiling Point: 304.7°C at 760 mmHg
  • Flash Point: 142℃
  • Refractive Index: 1.4910 (estimate)
  • Water Partition Coefficient: Insoluble in water. Solubility in methanol gives very faint turbidity. Soluble in ethanol, chloroform, and dichloromethane.
  • PSA: 37.30000
  • LogP: 2.28740
  • FEMA: 3475
  • Solubility: Insoluble in water.

Adamantane-1-carboxylic acid Security Information

Adamantane-1-carboxylic acid Customs Data

  • HS CODE:2916209090
  • Customs Data:

    China Customs Code:

    2916209090

    Overview:

    2916209090 other(Cycloalkane\Cycloene\Cyclic terpene)Monocarboxylic acid(Including anhydrides\Acyl halide,Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2916209090 other cyclanic, cyclenic or cyclotherpenic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

Adamantane-1-carboxylic acid Pricemore >>

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Adamantane-1-carboxylic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sulfuric acid ;  5 min, 15 - 20 °C; 2 min, 15 - 20 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Koch-Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor
Fukuyama, Takahide; et al, Beilstein Journal of Organic Chemistry, 2011, 7, 1288-1293

Production Method 2

Reaction Conditions
1.1 Reagents: Ozone Solvents: Methanol ,  Dichloromethane
1.2 Reagents: Dimethyl sulfide
1.3 Reagents: Triethylamine
Reference
3-Butenyl esters as convenient protecting groups for carboxylic acids
Barrett, Anthony G. M.; et al, Tetrahedron Letters, 1989, 30(52), 7317-20

Production Method 3

Reaction Conditions
1.1 Reagents: Sulfuric acid
Reference
Synthetic methods based on adamantyl nitrates. Mono- and bifunctional derivatives of adamantane
Moiseev, I. K.; et al, Khimiya i Tekhnol. Elementorgan. Poluproduktov i Polimerov, 1984, 11, 11-20

Production Method 4

Reaction Conditions
1.1 Reagents: Tetrabutylammonium bromide ,  Magnesium bromide Solvents: Dimethylformamide ;  3.5 h
Reference
Suppressing carboxylate nucleophilicity with inorganic salts enables selective electrocarboxylation without sacrificial anodes
Corbin, Nathan; et al, Chemical Science, 2021, 12(37), 12365-12376

Production Method 5

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Dichloromethane ,  Water ;  rt → 5 °C; 0 - 5 °C
1.2 Solvents: tert-Butanol ;  1 h, 0 - 5 °C; 1.5 h, 0 - 5 °C
1.3 Reagents: Water ;  cooled
1.4 Reagents: Ammonium hydroxide Solvents: Water ;  pH 10 - 11
1.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4
Reference
Synthesis of N-(3-chlorophenyl)-1-adamantanecarboxamide
Li, Keyan; et al, Yingyong Huagong, 2009, 38(8), 1178-1180

Production Method 6

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Carbon tetrachloride ;  rt → 15 °C
1.2 10 - 15 °C
1.3 Solvents: tert-Butanol ;  1 h, 10 - 15 °C; 30 min, 10 - 15 °C
1.4 Reagents: Water ;  cooled
Reference
Synthesis of 2-(3-hydroxy-1-adamantyl)-2-glyoxylic acid
Li, Jingke; et al, Zhongguo Yiyao Gongye Zazhi, 2012, 43(4), 251-253

Production Method 7

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Hexane ;  5 h, cooled
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Reference
Convenient synthesis of adamantyl-substituted lactams via uncatalyzed Staudinger reaction
Liu, Mingshun; et al, Synthetic Communications, 2013, 43(7), 1055-1062

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium bromide ,  Water ,  Selectfluor Solvents: Acetonitrile ;  19 h, rt
Reference
Oxidation of alcohols and oxidative cyclization of diols using NaBr and selectfluor
Joshi, Harshit; et al, ChemRxiv, 2023, 1, 1-42

Production Method 9

Reaction Conditions
1.1 Reagents: Aluminum ,  Iodine Solvents: Acetonitrile ;  18 h, 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Cleavage of Carboxylic Esters by Aluminum and Iodine
Sang, Dayong ; et al, Journal of Organic Chemistry, 2021, 86(5), 4254-4261

Production Method 10

Reaction Conditions
1.1 Reagents: 2-Methyl-2-butanol ,  Sulfuric acid Solvents: Heptane ;  3 h, 20 - 25 °C; 1 h, 25 °C → 0 °C
Reference
Scalable Palladium-Catalyzed C(sp3)-H Carbonylation of Alkylamines in Batch and Continuous Flow
Zakrzewski, Jacek; et al, Organic Process Research & Development, 2023, 27(4), 649-658

Production Method 11

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid
Reference
Reactivity of (fluoroalkyl)adamantanes and their derivatives. III. Synthesis of (fluoroalkyl)adamantanecarboxylic acids
Nazarova, M. P.; et al, Zhurnal Organicheskoi Khimii, 1983, 19(3), 565-71

Production Method 12

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Dipropylene glycol dimethyl ether ;  rt; 10 h, 80 °C
Reference
Green and Efficient: Oxidation of Aldehydes to Carboxylic Acids and Acid Anhydrides with Air
Liu, Kai-Jian; et al, ACS Sustainable Chemistry & Engineering, 2018, 6(4), 4916-4921

Production Method 13

Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1.5 h, rt
Reference
A new method for the protection of carboxylic acids with a triisopropylsiloxymethyl group
Yoshimura, Hikaru; et al, Chemical & Pharmaceutical Bulletin, 2012, 60(10), 1334-1339

Production Method 14

Reaction Conditions
1.1 Solvents: Acetonitrile ,  Water ;  65 min
Reference
Hydroxymethylaniline Photocages for Carboxylic Acids and Alcohols
Skalamera, Djani; et al, Journal of Organic Chemistry, 2017, 82(23), 12554-12568

Production Method 15

Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Carbon tetrachloride
Reference
Synthesis of carboxylic acids from alkanes by transcarboxylation. A novel transfunctionalization reaction involving a hydride transfer
Lazzeri, Veronique; et al, New Journal of Chemistry, 1992, 16(4), 521-4

Production Method 16

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrofluoric acid, homopolymer, compd. with pyridine
Reference
Synthetic methods and reactions. 164. Efficient and mild nitrosolysis of methyl aryl and methyl tert-alkyl(polycycloalkyl) ketones to their corresponding carboxylic acids with sodium nitrite/pyridinium poly(hydrogen fluoride)
Olah, George A.; et al, Synlett, 1991, (1), 41-3

Production Method 17

Reaction Conditions
1.1 Reagents: Sulfuric acid
Reference
Compounds with urotropine structure. XVII. Adamantane-1-carboxylic acid
Stetter, Hermann; et al, Chemische Berichte, 1960, 93, 1161-6

Production Method 18

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: 2069173-90-4 Solvents: Anisole ;  24 h, 140 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Acceptorless dehydrogenation of primary alcohols to carboxylic acids by self-supported NHC-Ru single-site catalysts
Yin, Shenxiang; et al, Journal of Catalysis, 2022, 408, 165-172

Production Method 19

Reaction Conditions
1.1 Reagents: Sodium bromide ,  Selectfluor Solvents: Acetonitrile ,  Water ;  19 h, rt
Reference
Oxidations of Alcohols, Aldehydes, and Diols Using NaBr and Selectfluor
Joshi, Harshit; et al, Journal of Organic Chemistry, 2023, 88(15), 11240-11252

Production Method 20

Reaction Conditions
1.1 Reagents: Sulfuric acid
Reference
1-Adamantanol nitrates in the Koch-Haaf reaction
Moiseev, I. K.; et al, Zhurnal Organicheskoi Khimii, 1983, 19(5), 1117-18

Production Method 21

Reaction Conditions
1.1 Reagents: N,N-Dimethylaniline ,  Aluminum chloride Solvents: Dichloromethane
Reference
Mild deprotection of methyl, benzyl, methoxymethyl, methylthiomethyl, methoxyethoxymethyl, and β-(trimethylsilyl)ethoxymethyl esters with AlCl3-N,N-dimethylaniline
Akiyama, Takahiko; et al, Synthetic Communications, 1994, 24(15), 2179-85

Production Method 22

Reaction Conditions
1.1 Reagents: Tributyltin oxide Solvents: Toluene
Reference
Scope and Mechanism of Deprotection of Carboxylic Esters by Bis(tributyltin) Oxide
Salomon, Claudio J.; et al, Journal of Organic Chemistry, 1994, 59(24), 7259-66

Production Method 23

Reaction Conditions
1.1 Solvents: Dimethylformamide ,  Water ;  25 °C → 70 °C; 3 h, 70 °C
Reference
DMF-mediated deprotection of bulky silyl esters under neutral and fluoride-free conditions
Chen, Bo; et al, Tetrahedron Letters, 2016, 57(3), 253-255

Production Method 24

Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Carbon tetrachloride ,  tert-Butanol ;  rt → 5 °C; 2 h, 0 - 5 °C; 1 h, 0 - 5 °C
1.2 Reagents: Water ;  cooled
Reference
Synthesis of N-(4-chlorophenyl)tricyclo[3.3.1.13,7]decane-1-carboxamide [N-(4-chlorophenyl)-1-adamantanecarboxamide]
Wan, You Zhi; et al, Beijing Huagong Daxue Xuebao, 2007, 34(5), 487-489

Production Method 25

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetone ,  Water
Reference
Oxidative cleavage of 1,3-dicarbonyls to carboxylic acids with Oxone
Ashford, Scott W.; et al, Journal of Organic Chemistry, 2001, 66(4), 1523-1524

Production Method 26

Reaction Conditions
1.1 Reagents: Oxygen Solvents: Ethyl acetate ,  Water ;  30 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 12, rt
Reference
Photoinduced Protocol for Aerobic Oxidation of Aldehydes to Carboxylic Acids under Mild Conditions
Xu, Jun; et al, ACS Sustainable Chemistry & Engineering, 2022, 10(43), 14119-14125

Production Method 27

Reaction Conditions
1.1 Reagents: Sodium cyanide ,  Pyridinium chlorochromate Solvents: Tetrahydrofuran
Reference
Modified pyridinium chlorochromate oxidation of aldehydes to carbamoyl azides/acyl azides or carboxylic acids
Reddy, P. Satyanarayana; et al, Synthetic Communications, 1988, 18(5), 545-51

Production Method 28

Reaction Conditions
1.1 Solvents: Dimethylformamide ,  Water ;  25 °C → 70 °C; 3 h, 70 °C
Reference
DMF-mediated deprotection of bulky silyl esters under neutral and fluoride-free conditions
Chen, Bo; et al, Tetrahedron Letters, 2016, 57(3), 253-255

Production Method 29

Reaction Conditions
Reference
Carboxylic acids: synthesis with retention of the functional group
Vedantham, P.; et al, Science of Synthesis, 2006, 20, 265-305

Production Method 30

Reaction Conditions
1.1 Reagents: Acetic anhydride ,  Fuming nitric acid Solvents: Acetonitrile ;  12 h, 0 °C → rt; rt → 0 °C; 0 °C
1.2 Reagents: Diisopropylethylamine ;  neutralized, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  0 °C → rt; 12 - 18 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Acetyl nitrate mediated conversion of methyl ketones to diverse carboxylic acid derivatives
Capilato, Joseph N.; et al, Organic & Biomolecular Chemistry, 2021, 19(24), 5298-5302

Production Method 31

Reaction Conditions
1.1 Reagents: Sodium hypochlorite ,  Lithium hypochlorite Solvents: Ethanol
1.2 Reagents: Sodium pyrosulfite Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
Lithium hypochlorite-clorox as a novel oxidative mixture for methyl ketones and methyl carbinols
Madler, M. M.; et al, Organic Preparations and Procedures International, 1998, 30(2), 230-234

Production Method 32

Reaction Conditions
1.1 Reagents: Water Catalysts: Niobium pentoxide ;  24 h, reflux
Reference
Hydrolysis of amides to carboxylic acids catalyzed by Nb2O5
Siddiki, S. M. A. Hakim; et al, Catalysis Science & Technology, 2021, 11(5), 1949-1960

Adamantane-1-carboxylic acid Raw materials

Adamantane-1-carboxylic acid Preparation Products

Adamantane-1-carboxylic acid Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:828-51-3)Adamantoic acid
Order Number:LE3607;LE2466851
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:44
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Suzhou Senfeida Chemical Co., Ltd
Gold Member
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(CAS:828-51-3)1-Adamantanecarboxylic acid
Order Number:sfd6801
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:34
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Adamantane-1-carboxylic acid Spectrogram

GC-MS
GC-MS
13C NMR
13C NMR
1H NMR 300 MHz DMSO
1H NMR

Additional information on Adamantane-1-carboxylic acid

Adamantane-1-carboxylic Acid: A Comprehensive Overview

Adamantane-1-carboxylic acid (CAS No: 828-51-3) is a unique organic compound that has garnered significant attention in various scientific and industrial fields. This compound, also known as 1-adamantanecarboxylic acid, belongs to the family of adamantane derivatives, which are characterized by their rigid, diamondoid structures. The molecule consists of a carboxylic acid group (-COOH) attached to an adamantane framework, a highly stable and symmetrical structure resembling the geometry of a diamond lattice. This combination of structural rigidity and functional groups makes adamantane-1-carboxylic acid a versatile compound with potential applications in materials science, drug design, and advanced chemical synthesis.

The synthesis of adamantane-1-carboxylic acid typically involves the oxidation of adamantanamine, a related compound with an amine group (-NH2), to introduce the carboxylic acid functionality. This process can be achieved through various oxidation techniques, including the use of strong oxidizing agents such as potassium permanganate (KMnO4) under controlled conditions. The resulting compound is a white crystalline solid with a melting point of approximately 245°C, making it suitable for high-temperature applications.

Recent advancements in materials science have highlighted the potential of adamantane derivatives in the development of novel materials with exceptional mechanical and thermal properties. For instance, researchers have explored the use of adamantane-1-carboxylic acid as a building block for creating ultra-hard coatings and high-performance polymers. The rigid structure of the adamantane framework contributes to the mechanical strength and durability of these materials, while the carboxylic acid group allows for functionalization and compatibility with other chemical systems.

In the field of drug design, adamantane-1-carboxylic acid has shown promise as a scaffold for developing bioactive molecules. The unique geometry of the adamantane framework provides an ideal platform for designing drugs with specific pharmacokinetic properties, such as improved bioavailability and reduced toxicity. Recent studies have demonstrated that derivatives of adamantane-1-carboxylic acid can exhibit potent activity against various diseases, including cancer and neurodegenerative disorders. For example, researchers have reported that certain analogs possess anti-inflammatory properties, making them potential candidates for treating conditions like arthritis.

Beyond its direct applications in materials science and pharmacology, adamantane-1-carboxylic acid has also found utility in advanced chemical synthesis as a versatile reagent. Its carboxylic acid group can undergo various reactions, such as esterification and amidation, enabling the construction of complex molecular architectures. Moreover, the adamantane framework serves as a robust platform for creating hybrid materials that combine organic and inorganic components. For instance, scientists have successfully synthesized hybrid nanoparticles incorporating adamantane-1-carboxylic acid, which exhibit enhanced catalytic activity and stability.

The growing interest in diamondoid compounds, including adamantane-1-carboxylic acid, has been driven by their unique combination of physical and chemical properties. These compounds are characterized by their high thermal stability, mechanical strength, and resistance to chemical degradation. Such attributes make them ideal candidates for applications in extreme environments, such as high-temperature sensors or aerospace materials.

Looking ahead, ongoing research into adamantane-1-carboxylic acid is expected to uncover new opportunities for its utilization across diverse industries. For instance, researchers are exploring its potential as a component in next-generation electronics, where its rigid structure could contribute to the development of more efficient semiconductors. Additionally, advancements in nanotechnology may enable the creation of nanostructured materials based on this compound, further expanding its range of applications.

In conclusion, adamantane-1-carboxylic acid (CAS No: 828-51-3) is a remarkable compound with a wide array of potential uses in modern science and industry. Its unique structure combines the rigidity of an adamantane framework with the functional versatility of a carboxylic acid group, making it a valuable tool for researchers across multiple disciplines. As our understanding of this compound continues to grow, so too will its impact on fields ranging from materials science to drug discovery.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:828-51-3)Adamantoic acid
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(CAS:828-51-3)1-Adamantanecarboxylic acid
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